6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole
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Overview
Description
6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Similar compounds, such as benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, have shown significant activity againstMycobacterium tuberculosis (Mtb) . These compounds selectively inhibit Mtb over a panel of non-tuberculous mycobacteria .
Mode of Action
It can be inferred from similar compounds that they interact with their targets, leading to inhibition of the growth of the bacteria . Molecular docking and dynamics studies have been carried out for the most active compounds to understand the putative binding pattern, as well as stability of the protein–ligand complex .
Biochemical Pathways
Thiazoles, a group to which this compound belongs, are known to have diverse biological activities . They are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis, suggesting that they may have antimycobacterial effects .
Action Environment
The solubility of thiazoles, a group to which this compound belongs, in different solvents might affect its bioavailability and action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazole with appropriate aryl halides under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)imidazo[2,1-b]thiazole: Known for its anticancer activity.
2-(4-Chlorophenyl)thiazole: Exhibits antimicrobial properties.
1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole: Shows anticonvulsant properties.
Uniqueness
6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dimethylsulfamoylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-[4-(dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-10-9-21-14-15-13(8-18(10)14)11-4-6-12(7-5-11)16-22(19,20)17(2)3/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIAFAAUIXPSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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